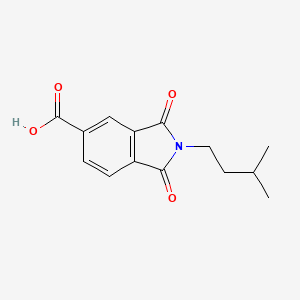![molecular formula C20H16ClN5O3S B2447329 4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide CAS No. 477709-82-3](/img/structure/B2447329.png)
4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N’-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring and a pyrazole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and imidazole . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrrole ring and a pyrazole ring connected by a carbonyl group. The molecule also contains a phenyl ring and a benzenesulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole and pyrazole rings, as well as the other functional groups. Pyrroles typically undergo electrophilic substitution reactions at the 2-position . Pyrazoles can react with electrophiles at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and sulfonyl groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
A study describes the synthesis of a series of novel compounds closely related to 4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide. The study focuses on the structural characterization and the investigation of their anti-inflammatory activity, with some compounds showing promising results in comparison to standard drugs, and minimal or no ulcerogenic effect (Mustafa et al., 2016).
Antibacterial Activity
Another study synthesized a series of compounds structurally similar to the subject compound and evaluated their antibacterial activity. They found significant antibacterial activity in some of these compounds, highlighting their potential in combating bacterial infections (Rai et al., 2009).
Antibacterial and Antifungal Properties
A paper focused on the nucleophilic ring opening of 2-pyrrolidones, leading to the synthesis of compounds with high antibacterial activity. The study illustrates the potential pharmaceutical applications of these compounds in treating bacterial infections (Peleckis et al., 2018).
Antimicrobial Activity and Synthesis
Research was conducted on the synthesis and antimicrobial activity of various heterocyclic compounds, including those similar to 4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide. The study showcases the broad spectrum of antimicrobial activities these compounds possess, suggesting their use in developing new antimicrobial agents (Sarvaiya et al., 2019).
Antitumor Activity
A study explores the synthesis of novel derivatives, including pyrrole, pyrazole, and isothiocyanate derivatives, starting from a compound structurally similar to the one . These derivatives were synthesized to evaluate their antitumor activity, with some compounds showing higher effectiveness than the reference drug, indicating potential applications in cancer therapy (Alqasoumi et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c21-15-8-10-17(11-9-15)30(28,29)24-23-19(27)18-14-22-26(16-6-2-1-3-7-16)20(18)25-12-4-5-13-25/h1-14,24H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIQZTVYOYRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)
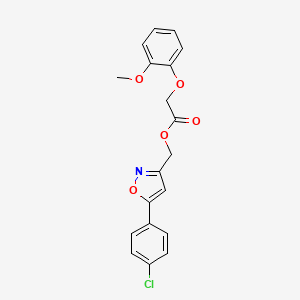
![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)
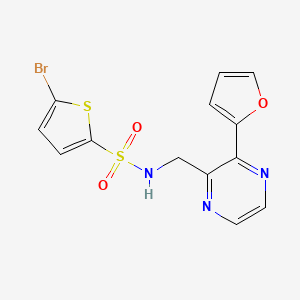
![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)
![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2447258.png)

![2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2447261.png)
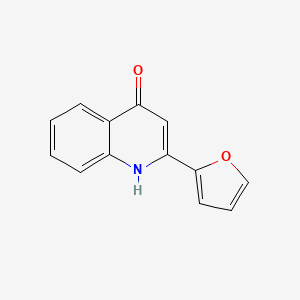
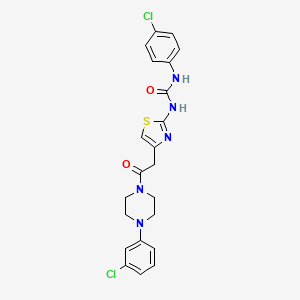
![4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/no-structure.png)
![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2447266.png)
